Diethyl 2-(dicyclopropylmethyl)malonate

Description

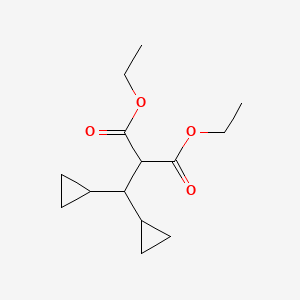

Diethyl 2-(dicyclopropylmethyl)malonate is a specialized malonate ester featuring two cyclopropylmethyl substituents at the central carbon of the malonate core. This compound is structurally unique due to the steric and electronic effects imparted by the cyclopropyl groups, which influence its reactivity in organic synthesis. Malonate esters are widely used as intermediates in the synthesis of heterocycles, pharmaceuticals, and agrochemicals.

Properties

Molecular Formula |

C14H22O4 |

|---|---|

Molecular Weight |

254.32 g/mol |

IUPAC Name |

diethyl 2-(dicyclopropylmethyl)propanedioate |

InChI |

InChI=1S/C14H22O4/c1-3-17-13(15)12(14(16)18-4-2)11(9-5-6-9)10-7-8-10/h9-12H,3-8H2,1-2H3 |

InChI Key |

JXTLUPUGMTYYOR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C1CC1)C2CC2)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(dicyclopropylmethyl)malonate typically involves the alkylation of diethyl malonate with a suitable alkyl halide. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with a dicyclopropylmethyl halide to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(dicyclopropylmethyl)malonate undergoes various chemical reactions, including:

Alkylation: The enolate form of the compound can react with alkyl halides to form substituted malonates.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield malonic acid derivatives.

Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted acetic acids.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium tert-butoxide.

Acids: Hydrochloric acid, sulfuric acid.

Solvents: Ethanol, methanol, dimethylformamide (DMF).

Major Products

The major products formed from these reactions include substituted malonates, malonic acid derivatives, and substituted acetic acids .

Scientific Research Applications

Diethyl 2-(dicyclopropylmethyl)malonate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of drugs and therapeutic agents.

Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-(dicyclopropylmethyl)malonate involves the formation of an enolate ion, which acts as a nucleophile in various chemical reactions. The enolate ion can attack electrophilic centers, leading to the formation of new carbon-carbon bonds. This reactivity is due to the resonance stabilization of the enolate ion, which allows it to participate in a wide range of organic transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Malonate Derivatives

Structural and Functional Group Variations

Diethyl 2-(Ethoxymethylene)malonate

- Structure : Contains an ethoxymethylene group instead of dicyclopropylmethyl.

- Applications: Key in Gould-Jacob reactions for synthesizing quinolones (e.g., antibacterial agents like ciprofloxacin) .

- Reactivity : Undergoes 1,4-addition-elimination and cycloaddition reactions, enabling access to fused heterocycles .

Diethyl 2-(Pyridin-2-ylmethylene)malonate

- Structure : Features a pyridinylmethylene group.

- Applications : Reacts with arynes to form pyridoindole derivatives via dipolar cycloaddition .

- Reactivity : Enhanced electrophilicity due to the pyridine ring, facilitating annulation reactions .

Diethyl 2-(2-Iodobenzyl)malonate

- Structure : Contains an iodobenzyl substituent.

- Applications : Intermediate in the stereoselective synthesis of indene derivatives via electrophilic cyclization .

- Reactivity : The iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) .

Dimethyl 2-(4-Chloro-2-Nitrophenyl)malonate

Physicochemical and Spectroscopic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.